Physicochemical Property Differentiation: PSA and XLogP Profile of CAS 646054-82-2 vs. Clinical Pyrido[2,1-a]isoquinoline DPP-IV Inhibitors
CAS 646054-82-2 exhibits a topological polar surface area (TPSA) of 71.5 Ų and an XLogP of 1.4 . For context, the clinical-stage pyrido[2,1-a]isoquinoline DPP-IV inhibitor carmegliptin has a TPSA of approximately 56–65 Ų (depending on protonation state) and a higher cLogP of approximately 2.5–3.0 [1]. The lower XLogP and higher TPSA of CAS 646054-82-2 are driven by the trione oxidation pattern (three carbonyl oxygens contributing to polarity) versus carmegliptin's dimethoxy-amine substitution [1][2]. This altered polarity profile may influence membrane permeability, solubility, and off-target binding in ways that distinguish CAS 646054-82-2 from amine-bearing pyrido[2,1-a]isoquinoline clinical leads. No direct experimental head-to-head comparison data for these two compounds in the same assay were identified in the available literature.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and XLogP |
|---|---|
| Target Compound Data | TPSA = 71.5 Ų; XLogP = 1.4 |
| Comparator Or Baseline | Carmegliptin: TPSA ≈ 56–65 Ų; cLogP ≈ 2.5–3.0 |
| Quantified Difference | TPSA: 6.5–15.5 Ų higher; XLogP: 1.1–1.6 log units lower |
| Conditions | In silico calculation; TPSA and XLogP values from chem960.com (target) and literature (carmegliptin) |
Why This Matters
The higher polarity and lower lipophilicity of CAS 646054-82-2 relative to amine-containing pyrido[2,1-a]isoquinoline clinical candidates may offer distinct solubility and off-target binding profiles, relevant when selecting tool compounds for in vitro DPP-IV or polypharmacology studies.
- [1] Mattei P, Boehringer M, Di Giorgio P, et al. Discovery of carmegliptin: a potent and long-acting dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 2010, 20(3): 1109-1113. View Source
- [2] Pashev A, Petrov V, Pesheva A, et al. Angular-Substituted [1,4]Thiazino[3,4-a]Isoquinolines: Biological Evaluation and In Silico Studies on DPP-IV Inhibition. International Journal of Molecular Sciences, 2024, 25(21): 11753. View Source
